N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE
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Overview
Description
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a phenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the reaction of furan derivatives with phenyl-substituted tetrahydropyran carboxylic acids. One common method involves the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and phenyl-substituted tetrahydropyran carboxylic acid . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of biorefineries to produce furan derivatives from biomass is also a promising approach for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The phenyl and tetrahydropyran rings contribute to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-(2-(furan-3-yl)ethyl)-4-methyl-2H-pyran-4-carboxamide
- N-(2-(furan-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxylate
Uniqueness
N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to the specific positioning of the furan ring and the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(19-10-6-15-7-11-22-14-15)18(8-12-21-13-9-18)16-4-2-1-3-5-16/h1-5,7,11,14H,6,8-10,12-13H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRATQCLNHSZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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